2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Description
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O5/c1-30-14-7-12(8-15(9-14)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-5-3-11(21)4-6-13/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSLXNFMAJWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide involves multiple steps. One common method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,3-triazole and 1,2,4-triazole . Compared to these, 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide has a unique structure that may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide (CAS Number: 1052561-78-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.8 g/mol. The structure features a pyrrolo[3,4-d][1,2,3]triazole ring system attached to a chlorophenyl group and a dimethoxyphenyl acetamide moiety.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage. The presence of the triazole ring is often linked to enhanced radical scavenging capabilities.
Anti-inflammatory Effects
Studies have shown that related compounds can inhibit inflammatory pathways. For instance, the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines has been documented in various models of inflammation. The compound's ability to modulate nuclear factor-kappa B (NF-κB) signaling pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Neuroprotective Activity
Research on neuroprotective properties indicates that this compound may protect against neurodegenerative conditions. It has been observed to ameliorate symptoms associated with Parkinson's disease by reducing microglial activation and neuroinflammation. This activity is particularly relevant given the increasing prevalence of neurodegenerative disorders globally.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response.
- Modulation of Signaling Pathways : It appears to interfere with key signaling pathways such as NF-κB and p38 mitogen-activated protein kinase pathways, which are pivotal in mediating inflammatory responses.
Study 1: Neuroprotection in Animal Models
A study investigated the effects of this compound on MPTP-induced neurotoxicity in mice. Results demonstrated that prophylactic treatment significantly reduced behavioral deficits and protected dopaminergic neurons from degeneration by attenuating pro-inflammatory responses .
Study 2: In Vitro Anti-inflammatory Activity
In vitro assays using LPS-stimulated microglial cells showed that the compound effectively reduced NO production and inhibited the release of pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for neuroinflammatory diseases .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1052561-78-0 |
| Molecular Formula | C₁₈H₁₈ClN₅O₃ |
| Molecular Weight | 419.8 g/mol |
| Antioxidant Activity | Significant |
| Anti-inflammatory Mechanism | Inhibition of iNOS & COX-2 |
| Neuroprotective Effects | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
